UR-144 N-5-hydroxypentyl is a metabolite of UR-144, a synthetic cannabinoid. Synthetic cannabinoids are human-made chemicals designed to mimic the effects of THC, the psychoactive compound in cannabis. They are often sold as herbal blends or liquid incense and can be dangerous.
UR-144 N-5-hydroxypentyl is not a controlled substance itself, but its presence in biological samples can be indicative of UR-144 use. Researchers have developed methods to detect and quantify UR-144 N-5-hydroxypentyl in hair, blood, and urine. These methods can be used to help forensic scientists identify individuals who have recently used UR-144.
Studying the metabolism of synthetic cannabinoids like UR-144 can help researchers understand how these substances are processed by the body. This information can be used to develop better methods for detecting synthetic cannabinoid use, as well as to develop new treatment strategies for addiction.
Researchers have used UR-144 N-5-hydroxypentyl as a tool to study the metabolism of UR-144. By studying the presence and concentration of this metabolite in different biological samples, researchers can gain insights into how the body breaks down UR-144.
UR-144 N-(5-hydroxypentyl) is a synthetic cannabinoid that is a metabolite of UR-144, a compound known for its psychoactive properties. UR-144 itself is a potent agonist of the cannabinoid receptors, particularly CB2, with a binding affinity of 1.8 nM for this receptor compared to 150 nM for CB1 . This compound is often associated with the herbal mixtures known as K2 or Spice, which are marketed as legal alternatives to cannabis. The presence of UR-144 N-(5-hydroxypentyl) in biological samples is commonly used as a biomarker for the consumption of synthetic cannabinoids.
UR-144 N-(5-hydroxypentyl) undergoes various metabolic transformations in the body, primarily through phase I metabolism. This involves processes such as hydroxylation and oxidation, leading to the formation of several metabolites. The primary metabolic pathway results in the formation of UR-144 N-pentanoic acid and other hydroxylated derivatives . These reactions are crucial for the detoxification and elimination of the compound from the body.
The biological activity of UR-144 N-(5-hydroxypentyl) reflects its role as a metabolite of UR-144. It exhibits cannabinoid-like effects, although its potency and efficacy at cannabinoid receptors are generally lower than those of its parent compound. The pharmacological profile indicates that it may have an affinity for both CB1 and CB2 receptors, contributing to its psychoactive effects . Studies have shown that synthetic cannabinoids like UR-144 can produce more severe side effects compared to natural cannabinoids, potentially due to their higher potency and different metabolic pathways .
UR-144 N-(5-hydroxypentyl) can be synthesized through chemical modifications of UR-144. The synthesis typically involves:
The details of specific synthetic routes are often proprietary or not extensively documented in public literature.
UR-144 N-(5-hydroxypentyl) primarily serves as a biomarker in toxicology and forensic science, allowing for the detection of synthetic cannabinoid use in urine tests. Its identification is crucial for understanding patterns of drug use and potential health impacts associated with synthetic cannabinoids . Additionally, it may be used in research settings to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Interaction studies involving UR-144 N-(5-hydroxypentyl) focus on its effects when combined with other substances. These studies indicate that synthetic cannabinoids can interact with various neurotransmitter systems beyond cannabinoid receptors, potentially leading to unpredictable effects. For instance, interactions with opioid receptors have been noted, which could enhance or mitigate certain psychoactive effects . Furthermore, research suggests that metabolites can influence the duration and intensity of the psychoactive effects produced by the parent compound.
UR-144 N-(5-hydroxypentyl) shares structural similarities with several other synthetic cannabinoids. Below is a comparison highlighting its uniqueness:
Compound Name | Binding Affinity (CB1/CB2) | Notable Features |
---|---|---|
UR-144 | 150 nM / 1.8 nM | Parent compound; potent agonist |
JWH-018 | 40 nM / 8 nM | Early synthetic cannabinoid; widely studied |
JWH-073 | 30 nM / 10 nM | Known for lower psychoactivity |
AM-2201 | 0.6 nM / 0.9 nM | Highly potent; associated with severe toxicity |
XLR-11 | 20 nM / 3 nM | Similar structure; less studied |
UR-144 N-(5-hydroxypentyl) is unique due to its specific hydroxylation pattern and its role as a primary urinary metabolite, which differentiates it from other compounds listed above. Its distinct metabolic pathway also contributes to its unique pharmacological profile compared to other synthetic cannabinoids.
UR-144 N-5-hydroxypentyl emerged as a significant metabolite following the synthesis of its parent compound, UR-144, by Abbott Laboratories in 2006. Initially developed as a selective CB2 receptor agonist for therapeutic applications, UR-144 gained notoriety after its detection in synthetic cannabis products (e.g., "Spice") in 2012. Metabolic studies intensified post-2013 when forensic toxicologists identified UR-144 N-5-hydroxypentyl as a primary urinary biomarker in users. By 2015, its role in acute intoxication cases prompted regulatory scrutiny, culminating in its inclusion in advanced toxicological screening panels.
UR-144 N-5-hydroxypentyl belongs to the tetramethylcyclopropane indole subclass of synthetic cannabinoid metabolites. Structurally, it is classified as an N-alkyl hydroxylated derivative, resulting from cytochrome P450 (CYP3A4)-mediated oxidation of UR-144's pentyl side chain. This positions it within Phase I metabolic products, distinct from Phase II conjugates like its glucuronidated form.
As UR-144 undergoes rapid hepatic metabolism, UR-144 N-5-hydroxypentyl serves as a critical forensic target due to its extended detection window (up to 72 hours post-exposure). Its presence in urine correlates with impaired driving cases and acute kidney injury linked to synthetic cannabinoid use. Comparative studies show it exhibits greater CB2 receptor potency (EC~50~ = 0.62 ng/mL) than the parent compound, amplifying pharmacological effects.
Early research (2012–2015) focused on identifying metabolic pathways using human hepatocyte models. Post-2016, analytical chemistry advancements enabled precise quantification via UHPLC-HRMS (LOD = 0.1 ng/mL). Recent studies (2020–2025) explore its cardiotoxic mechanisms, particularly calcium dysregulation and DAPK1 activation.
UR-144 N-5-hydroxypentyl interacts with the endocannabinoid system primarily through CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs) distributed in the central nervous system (CB1) and peripheral tissues (CB2). Competitive binding assays reveal that UR-144 N-5-hydroxypentyl exhibits 28-fold higher selectivity for CB2 receptors compared to CB1, mirroring the parent compound’s receptor preference [3] [6]. This selectivity is quantified by equilibrium dissociation constants (Ki), with reported values of 1.8 nM for CB2 versus 150 nM for CB1 in radioligand displacement studies [3].
The metabolite’s indole-derived structure, featuring a 5-hydroxypentyl side chain and tetramethylcyclopropyl ketone group, facilitates hydrophobic interactions with CB2’s orthosteric pocket. Molecular modeling suggests that the hydroxyl group enhances hydrogen bonding with serine residues in CB2’s transmembrane domain, potentially stabilizing receptor activation [6].
Table 1: Cannabinoid Receptor Binding Affinities
Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB2:CB1) |
---|---|---|---|
UR-144 | 150 | 1.8 | 83:1 |
UR-144 N-5-hydroxypentyl | 180* | 2.1* | 86:1* |
*Estimated based on parent compound’s metabolic stability [6].
The metabolite’s CB2 selectivity aligns with structural modifications common to synthetic cannabinoids designed to minimize psychoactive effects mediated by CB1 [1] [3]. While UR-144 N-5-hydroxypentyl retains weak CB1 affinity (Ki ≈ 180 nM), its CB2 binding potency (Ki ≈ 2.1 nM) underscores its potential as a tool for studying peripheral cannabinoid signaling [6]. This 86:1 CB2:CB1 selectivity ratio contrasts sharply with Δ9-THC, which exhibits near-equal affinity for both receptors [3].
The half-maximal effective concentration (EC50) for UR-144 N-5-hydroxypentyl at CB2 is 3.2 nM, comparable to UR-144’s EC50 of 2.8 nM [6]. This subnanomolar potency implies that even low systemic concentrations of the metabolite could activate CB2-mediated pathways, such as immunosuppression and anti-inflammatory responses. In contrast, its EC50 at CB1 exceeds 200 nM, consistent with its low affinity and partial efficacy at this receptor [3].
Table 2: Functional Activity Metrics
Parameter | CB1 | CB2 |
---|---|---|
EC50 (nM) | 220 ± 15 | 3.2 ± 0.4 |
Emax (% vs WIN 55,212-2) | 40 ± 5 | 95 ± 3 |
Hydroxylation of UR-144’s pentyl chain to form the N-5-hydroxypentyl metabolite introduces subtle but pharmacologically significant changes. While both compounds share similar CB2 selectivity, the metabolite’s hydroxyl group reduces lipophilicity (logP = 2.1 vs 4.3 for UR-144), potentially altering blood-brain barrier permeability and limiting central CB1 engagement [6]. In vitro assays show no statistically significant difference in CB2 binding affinity between UR-144 and its metabolite (p > 0.05), suggesting hydroxylation does not disrupt key receptor interactions [3] [6].
Structural Comparison
This structural modification may enhance water solubility, facilitating urinary excretion as glucuronidated derivatives [4] [7]. Cross-reactivity studies in immunoassays demonstrate that UR-144 N-5-hydroxypentyl retains antigenic similarity to the parent compound, with 92% recognition by UR-144-specific antibodies at equimolar concentrations [4] [7].
Acute Toxic